molecular formula C25H26O6 B132295 6,8-Diprenylorobol CAS No. 66777-70-6

6,8-Diprenylorobol

Cat. No. B132295
CAS RN: 66777-70-6
M. Wt: 422.5 g/mol
InChI Key: OAUIRSVJXOFAOO-UHFFFAOYSA-N
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Description

6,8-Diprenylorobol is a phytochemical with notable biological activities, particularly in the context of cancer treatment. It is derived from the roots of Glycyrrhiza uralensis Fisch and has been identified in other plants such as Cudrania tricuspidata. The compound has been studied for its effects on various types of human cancer cells, including hepatocellular carcinoma (HCC) and colon cancer cells, as well as its potential in treating endometriosis, a common condition affecting the female reproductive tract .

Synthesis Analysis

While the provided papers do not detail the synthesis of 6,8-Diprenylorobol, they do focus on its biological effects. Synthesis analysis typically involves the methods and chemical pathways used to create a compound, which is not covered in the provided research .

Molecular Structure Analysis

The molecular structure of 6,8-Diprenylorobol is not explicitly described in the provided papers. However, as a flavonoid compound, it likely contains the characteristic structure of this class of compounds, which includes a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring .

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of 6,8-Diprenylorobol in detail. However, they do mention its biological interactions, such as the inhibition of CYP2J2-mediated reactions, which are important for the metabolism of certain drugs, and the activation of various cellular pathways leading to apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-Diprenylorobol, such as solubility, melting point, and molecular weight, are not discussed in the provided papers. The focus is instead on the biological properties of the compound, such as its ability to induce apoptosis, disrupt cell cycle progression, and alter cellular signaling pathways in cancer cells .

Relevant Case Studies

The papers provided discuss several case studies where 6,8-Diprenylorobol was used to treat cancer cells. In human hepatocellular carcinoma cells, it induced apoptosis via activation of FOXO3 and inhibition of CYP2J2 . Another study showed its potential as a therapeutic agent for endometriosis by disrupting calcium homeostasis and mitochondrial function . Additionally, it was found to induce apoptosis in human colon cancer cells through the activation of p53 and generation of reactive oxygen species .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUIRSVJXOFAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346874
Record name 6,8-Diprenylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Diprenylorobol

CAS RN

66777-70-6
Record name 6,8-Diprenylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
J Song, G Song, S Park, W Lim - Antioxidants, 2022 - mdpi.com
6,8-Diprenylorobol is a flavonoid compound extracted from Cudrania tricuspidata. It has various biological functions, such as inhibiting melanin synthesis and inducting cell death in …
Number of citations: 10 www.mdpi.com
CM Lee, J Lee, SN Jang, JC Shon… - Oxidative Medicine …, 2020 - downloads.hindawi.com
6,8-Diprenylorobol is a phytochemical derived from the roots of Glycyrrhiza uralensis Fisch. 6,8-Diprenylorobol exhibits several biological activities, but the effects of 6,8-diprenylorobol …
Number of citations: 11 downloads.hindawi.com
YJ Choi, J Lee, SH Ha, HK Lee, HM Lim… - Environmental …, 2021 - Wiley Online Library
6,8‐Diprenylorobol is a natural compound mainly found in Glycyrrhiza uralensis fisch and Maclura tricuspidata, which has been used traditionally as food and medicine in Asia. So far, …
Number of citations: 8 onlinelibrary.wiley.com
JH Shim - Korean Journal of Pharmacognosy, 2021 - koreascience.kr
This study was performed to elucidated the inhibitory effects of 6, 8-diprenylorobol on melanin synthesis by measuring the levels of cell viability, mRNA expression, tyrosinase activity, …
Number of citations: 0 koreascience.kr
HN ElSohly, AS Joshi, AC Nimrod, LA Walker… - Planta …, 2001 - thieme-connect.com
Five prenylated flavonoids, including one new natural product, were isolated from an ethanol extract of the leaves of Maclura tinctoria (L.) Gaud. The new compound has been …
Number of citations: 142 www.thieme-connect.com
Y Okamoto, A Suzuki, K Ueda, C Ito… - Journal of health …, 2006 - jstage.jst.go.jp
Phytoestrogens containing isoflavonoids are thought to exhibit preventative effects on estrogen-responsive diseases. Chemical modifications, such as prenylation, in biosynthetic …
Number of citations: 59 www.jstage.jst.go.jp
GM Uddin, HJ Lee, JS Jeon, DH Chung… - Natural Product …, 2011 - researchgate.net
High-performance liquid chromatography coupled to an online ABTS+-based assay (online HPLCABTS+) system was used to determine the principal antioxidants in Cudrania …
Number of citations: 13 www.researchgate.net
JS Jeon, SM Kim, HJ Lee, BH Um… - Journal of liquid …, 2012 - Taylor & Francis
Prenylated isoflavonoids such as 6,8-diprenylorobol, 6,8-diprenylgenistein and 4′-O-methylalpinumisoflavone were purified from n-hexane extract of C. tricuspidata fruits using …
Number of citations: 8 www.tandfonline.com
F Sun, Q Li, J Xu - Chemistry & Biodiversity, 2017 - Wiley Online Library
Aromatase is the key enzyme responsible for catalyzing the conversion of C 19 steroids to estrogens. Its inhibitors are widely used in breast cancer therapy. The CH 2 Cl 2 partition of a …
Number of citations: 13 onlinelibrary.wiley.com
T Fukai, A Marumo, K Kaitou, T Kanda, S Terada… - Life sciences, 2002 - Elsevier
Licorice is the most used crude drug in Kampo medicines (traditional Chinese medicines modified in Japan). The extract of the medicinal plant is also used as the basis of anti-ulcer …
Number of citations: 561 www.sciencedirect.com

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